7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Description
Properties
IUPAC Name |
7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3S/c14-8-6-3-5(13(15)16)1-2-7(6)17-9-10-4-11-12(8)9/h1-4,8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPGNKJOKGQCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(N3C(=NC=N3)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301319801 | |
| Record name | 7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812980 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
663206-21-1 | |
| Record name | 7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301319801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with 1,2,4-triazole derivatives in the presence of a nitrating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents like sodium methoxide.
Cyclization: The triazole and benzothiazine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, methanol as solvent.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 7-amino-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole and benzothiazine rings can bind to enzymes and receptors, modulating their activity. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, through competitive binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the [1,2,4]Triazolo-Benzothiazine Family
- [1,2,4]Triazolo[5,1-b][1,3]Thiazin-8-ium Bromides and Iodides (8a,b and 9a,b):
These compounds share the triazolo-thiazine backbone but differ in substituents and charge. For example, the cinnamyl-derived analogs (e.g., 8a,b) exhibit annelation to form six-membered thiazine systems. The steric effects of aromatic substituents in the cinnamyl fragment significantly influence regioselectivity during synthesis compared to methylallyl derivatives .
| Compound | Substituents | Molecular Formula | Key Features |
|---|---|---|---|
| 7-Nitro-9H-triazolo-benzothiazin-9-ol | 7-NO₂, 9-OH | C₉H₅N₅O₂S | Neutral, fused triazole-benzothiazine with nitro and hydroxyl groups |
| [1,2,4]Triazolo-thiazin-8-ium bromide | Aromatic substituents (e.g., phenyl) | Variable | Positively charged, annelated thiazine system with halogen counterions |
Oxygen-Containing Analogues: Benzo[e]Azolo[1,3]Oxazines
- 9H-Benzo[e][1,2,4]Triazolo[5,1-b][1,3]Oxazines: These compounds replace sulfur with oxygen in the thiazine ring, forming oxazine systems. Their synthesis involves cascade reactions via ortho-quinone methide intermediates and aza-Michael additions, differing from the halo-cyclization pathways used for sulfur analogs .
| Compound | Heteroatom | Synthesis Pathway | Molecular Weight |
|---|---|---|---|
| 7-Nitro-triazolo-benzothiazin-9-ol | S | Halo-cyclization | ~275 g/mol |
| Benzo[e]triazolo-oxazines | O | Cascade reactions (quinone methide) | ~250–300 g/mol |
Tetrazolo-Quinazolinol Derivatives
- Tetrazolo[5,1-b]Quinazolin-9-ol (9BV):
This compound, while structurally distinct, shares a fused heterocyclic system with a hydroxyl group. It features a tetrazole ring instead of triazole and a quinazoline core. Its molecular formula (C₈H₅N₅O) and weight (187.16 g/mol) are smaller than the triazolo-benzothiazine derivative, impacting solubility and binding affinity .
| Parameter | 7-Nitro-triazolo-benzothiazin-9-ol | Tetrazolo-quinazolin-9-ol |
|---|---|---|
| Core Structure | Triazole + benzothiazine | Tetrazole + quinazoline |
| Molecular Weight | ~275 g/mol | 187.16 g/mol |
| Heteroatoms | N, S | N, O |
Key Research Findings
Regioselectivity in Synthesis:
The presence of aromatic substituents (e.g., cinnamyl groups) in triazolo-thiazines alters reaction pathways, favoring annelation over simple cyclization due to steric effects . In contrast, oxygen analogs rely on base-mediated cascade mechanisms .
Tetrazolo-quinazolinols, such as 9BV, are explored as ligands in protein-binding studies .
Thermodynamic Stability: Sulfur-containing analogs (e.g., benzothiazines) exhibit higher thermal stability compared to oxazines, attributed to the stronger C–S bond versus C–O .
Biological Activity
7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol is a heterocyclic compound that features a unique combination of a triazole ring and a benzothiazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
- Molecular Formula : C9H6N4O3S
- Molecular Weight : 250.23 g/mol
The compound's structure allows it to engage in various chemical reactions, enhancing its versatility in biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. The nitro group present in the compound can be reduced to an amino group, which may alter its reactivity and interaction with biological molecules. Furthermore, the compound can undergo nucleophilic substitution and cyclization reactions, contributing to its pharmacological profiles.
Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A comparative study showed that derivatives of triazolo-thiadiazines demonstrated moderate activity against various bacterial and fungal strains when tested against standard antibiotics like Streptomycin and Nystatin .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| 7-nitro-9H-triazolo | Moderate | Moderate |
| Streptomycin | High | Low |
| Nystatin | Low | High |
Anticancer Properties
Emerging studies suggest that this compound may have potential anticancer effects. Preliminary investigations into related compounds have shown:
- Mechanism : The interaction with specific cellular pathways may inhibit tumor growth or induce apoptosis in cancer cells.
A notable study highlighted that triazole derivatives could affect cell proliferation and induce cell cycle arrest in cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A recent synthesis of triazolo-thiadiazine derivatives demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard microbiological methods to evaluate efficacy .
- Anticancer Evaluation : In vitro studies on cancer cell lines revealed that certain derivatives exhibited cytotoxic effects at varying concentrations. The results indicated a dose-dependent response in inhibiting cell growth .
Q & A
Q. What are the standard synthetic routes for 7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol?
The synthesis typically involves multi-step protocols, including cyclization and nitro-group introduction. Key steps may involve:
- Heterocycle formation : Refluxing intermediates in acetic acid to promote cyclization, as seen in analogous triazoloquinazoline syntheses .
- Nitro-group installation : Electrophilic nitration under controlled conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .
- Purification : Column chromatography or recrystallization for isolating high-purity products .
Q. Which spectroscopic methods are critical for characterizing this compound?
Structural confirmation requires:
- ¹H/¹³C NMR : Identifies hydrogen/carbon environments, particularly diagnostic peaks for the nitro group and fused heterocycles (e.g., downfield shifts for aromatic protons) .
- IR spectroscopy : Confirms nitro (N-O stretch ~1,520 cm⁻¹) and hydroxyl (O-H stretch ~3,200 cm⁻¹) groups .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. How can researchers evaluate the biological activity of this compound?
Methodologies include:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition studies : Kinase or protease inhibition assays using fluorometric/colorimetric substrates .
- Cytotoxicity screening : MTT/XTT assays on cancer cell lines to assess anticancer potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Employ Design of Experiments (DoE) principles:
- Factorial design : Test variables (temperature, solvent, catalyst) systematically to identify optimal interactions .
- Response Surface Methodology (RSM) : Model non-linear relationships between parameters (e.g., reflux time vs. yield) .
- Computational pre-screening : Use quantum chemical calculations to predict favorable reaction pathways before lab work .
Q. How to resolve contradictions in biological activity data across studies?
Address discrepancies via:
- Assay standardization : Validate protocols using positive/negative controls (e.g., reference antibiotics in antimicrobial tests) .
- Orthogonal methods : Confirm results with complementary techniques (e.g., SPR for binding affinity alongside enzymatic assays) .
- Meta-analysis : Compare datasets across studies to identify confounding factors (e.g., solvent effects on compound solubility) .
Q. What computational approaches predict target interactions for this compound?
Advanced modeling strategies include:
- Molecular docking : Screen against target proteins (e.g., bacterial DHFR) using AutoDock Vina or Schrödinger .
- Molecular Dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories) in explicit solvent models .
- QSAR modeling : Corrogate structural features (e.g., nitro group position) with bioactivity to guide analog design .
Q. How to assess the compound’s stability under varying storage and physiological conditions?
Conduct stress testing :
- Thermal degradation : Incubate at 40–60°C for 1–4 weeks; monitor via HPLC .
- pH stability : Expose to buffers (pH 1–13) and analyze degradation products by LC-MS .
- Light sensitivity : Accelerated photostability studies using ICH Q1B guidelines .
Q. What strategies guide structure-activity relationship (SAR) studies for analogs?
Key approaches include:
- Substituent variation : Modify nitro group position or introduce electron-withdrawing/donating groups to alter bioactivity .
- Bioisosteric replacement : Swap the triazole ring with thiazole or oxadiazole to enhance selectivity .
- Pharmacophore mapping : Identify critical binding motifs (e.g., hydroxyl group for hydrogen bonding) using MOE or Discovery Studio .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
